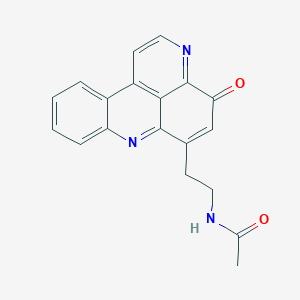

Cystodytin J

Descripción

Cystodytin J is a pyridoacridine alkaloid isolated from marine ascidians, notably Cystodytes spp. and Lissoclinum notti . Structurally, it features a tetracyclic pyrido[4,3,2-mn]acridin-4-one core with a substituted N-14 side chain (e.g., a 3-phenylpropanamide group) . This compound exhibits potent cytotoxic activity against cancer cell lines, such as HCT-116 (IC50: 1.6 µM) and xrs-6 (IC50: 135.6 µM), and inhibits topoisomerase II-mediated DNA decatenation (IC50: 8.4 µM) . Its mechanism of action involves DNA intercalation and reactive oxygen species (ROS) generation, though its DNA binding affinity (Kapp ~1.5 × 10<sup>6</sup> M<sup>−1</sup>) is lower than that of structurally related styelsamines .

Propiedades

Número CAS |

158734-25-9 |

|---|---|

Fórmula molecular |

C19H15N3O2 |

Peso molecular |

317.3 g/mol |

Nombre IUPAC |

N-[2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]acetamide |

InChI |

InChI=1S/C19H15N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10H,6,8H2,1H3,(H,20,23) |

Clave InChI |

KMNRTBJOBIPNKQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCCC1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de Cystodytin J implica varios pasos, que normalmente comienzan con la preparación de dihidrobrometo de cinuramina. Este intermedio se somete a una serie de reacciones para formar el andamiaje piridoacridínico. La ruta sintética incluye modificaciones en C-12 o N-14 de la cadena lateral de etilamina

Análisis De Reacciones Químicas

Cystodytin J se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de iminoquinona, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Cystodytin J ha sido ampliamente estudiado por sus posibles aplicaciones en investigación científica. En química, sirve como compuesto modelo para estudiar la unión y la intercalación del ADN debido a su estructura plana. En biología y medicina, this compound ha mostrado una actividad anticancerígena prometedora al inhibir la proliferación de células tumorales. También se ha evaluado por sus propiedades antibacterianas, antifúngicas y antivirales, lo que lo convierte en un compuesto valioso para el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

El mecanismo de acción de Cystodytin J implica su capacidad para intercalarse en el ADN, interrumpiendo la función normal de la molécula de ADN. Esta intercalación puede inhibir la actividad de enzimas como la topoisomerasa II, lo que lleva a la acumulación de roturas de ADN y, en última instancia, a la muerte celular. La citotoxicidad del compuesto también se atribuye a la generación de especies reactivas de oxígeno (ROS), que pueden causar daño oxidativo a los componentes celulares .

Comparación Con Compuestos Similares

Key Research Findings

DNA binding ≠ cytotoxicity : Styelsamines bind DNA more strongly, but this compound’s ROS-mediated mechanisms compensate, yielding comparable GI50 values in select cell lines .

Side-chain engineering : Bulky N-14 substituents (e.g., 3-phenylpropanamide) enhance both clogP and antiproliferative activity, suggesting a balance between lipophilicity and target engagement .

Natural vs. synthetic analogues : Natural cystodytins (A, J) marginally outperform synthetic derivatives in DNA binding, but synthetic modifications improve solubility and selectivity .

Q & A

Q. How is Cystodytin J isolated and purified from marine organisms, and what methodological challenges arise during this process?

this compound is isolated from marine ascidians (Cystodytes sp.) via a multi-step process:

Extraction : Organic solvents (e.g., CH₂Cl₂:MeOH) are used to extract crude fractions from freeze-dried specimens .

Chromatography : Diaion HP-20 columns and semi-preparative HPLC (RP-18 columns) with gradient elution (H₂O:MeCN or H₂O:MeOH) separate compounds based on polarity .

Purification : Final purification employs HPLC-PDA-ELSD to isolate this compound, yielding 1–5 mg per kg of biomass .

Challenges : Low natural abundance, co-elution with structurally similar analogs (e.g., cystodytin B/E/G), and degradation during solvent evaporation .

Q. What spectroscopic and computational techniques are critical for determining this compound’s structure?

- 1D/2D NMR : Assigns proton (δH 3.64 for H-1’, δH 1.22 for H-2’) and carbon signals (e.g., C-12 at δC 74.51) via COSY, HSQC, and HMBC correlations .

- HRESIMS : Confirms molecular formula (e.g., [M + H]⁺ at m/z 469.2345) .

- ECD Spectroscopy : Determines absolute configuration at chiral centers (e.g., C-12) using density functional theory (DFT) calculations .

Table 1 : Key NMR Data for this compound (DMSO-d₆)

| Position | δH (ppm) | δC (ppm) | Correlation (HMBC) |

|---|---|---|---|

| C-12 | - | 74.51 | H-1’ (δH 3.64) |

| H-1’ | 3.64 (m) | 65.8 | C-12 |

Q. What are the standard synthetic routes for this compound and its analogs?

- Core Synthesis : React N-(3,4-dihydroxyphenethyl)palmitamide with kynuramine dihydrobromide in methanol, catalyzed by CeCl₃·7H₂O and Ag₂O .

- Purification : RP-HPLC (16% yield) after column chromatography .

- Analog Design : N-acylation and side-chain modifications improve DNA-binding affinity .

Advanced Research Questions

Q. How does this compound interact with DNA and inhibit Topoisomerase II (Topo II)?

this compound intercalates into DNA via its planar pentacyclic core, disrupting Topo II-mediated DNA decatenation. Key findings:

- DNA Binding : Strong intercalation (Kd = 0.8 µM) confirmed via ethidium displacement assays .

- Topo II Inhibition : IC₅₀ of 1.2 µM in kinetoplast DNA assays; correlates with cytotoxicity in colon cancer cells (IC₅₀ = 0.9 µM) .

- Mechanism : Stabilizes Topo II-DNA cleavage complexes, inducing apoptosis via caspase-3 activation .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Standardization : Use identical cell lines (e.g., HT-29 colon cancer) and assay conditions (e.g., 48-hr exposure) .

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and NMR .

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate Topo II inhibition via gel-based decatenation assays .

Q. What strategies optimize synthetic yield and purity of this compound analogs?

Q. What in vitro models best evaluate this compound’s antitumor activity?

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

Q. What challenges arise in reproducing this compound’s reported bioactivity?

Q. How can multi-omics data clarify this compound’s mechanisms beyond DNA intercalation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.